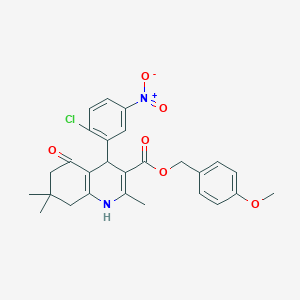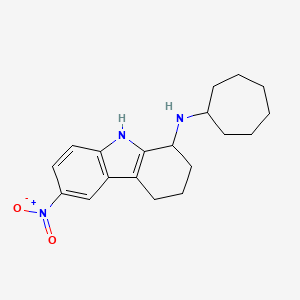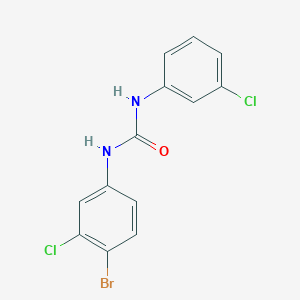![molecular formula C12H17NO2S B5121659 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine is a synthetic compound that belongs to the family of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery research.
Mecanismo De Acción
The exact mechanism of action of 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine is not fully understood. However, it has been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that the compound may interfere with the DNA replication and repair process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine in lab experiments is its potent anticancer activity against various cancer cell lines. The compound has also been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, the compound has certain limitations, such as its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine. One potential direction is to investigate the compound's mechanism of action in more detail, to better understand its anticancer and anti-inflammatory properties. Another direction is to explore the compound's potential use in combination therapy, to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to evaluate the compound's toxicity and pharmacokinetics, to determine its suitability for clinical use.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine involves the reaction of 2,6-dimethylmorpholine with 5-methyl-2-thiophenecarboxylic acid chloride in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography. The purity and identity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-6-13(7-9(2)15-8)12(14)11-5-4-10(3)16-11/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNIWNCLQCTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5121590.png)

![2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide](/img/structure/B5121610.png)
![4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5121617.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121623.png)


![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)

![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)